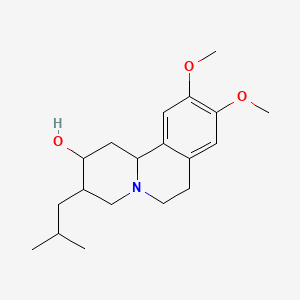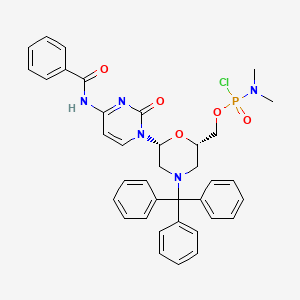
17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a synthetic steroid compound. It is known for its unique structure, which includes a hydroxyl group at the 17a position and a methyl group at the 17a position. This compound is used in various scientific research applications due to its distinct chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves multiple steps, starting from basic steroid precursors. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group at the 17a position.
Methylation: Addition of a methyl group at the 17a position.
Cyclization: Formation of the D-homoandrost structure through cyclization reactions.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction progress .
Chemical Reactions Analysis
Types of Reactions
17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is utilized in a wide range of scientific research fields:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with specific molecular targets, such as hormone receptors. It binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
17aβ-Hydroxy-6α,17aα-dimethyl-D-homoandrost-4-ene-3,17-dione: Another synthetic steroid with similar structural features.
Methandrostenolone: A steroid used in veterinary medicine to promote animal growth.
Uniqueness
What sets 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione apart is its specific combination of functional groups and its unique D-homoandrost structure. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2328-80-5 |
|---|---|
Molecular Formula |
C₂₁H₃₀O₃ |
Molecular Weight |
330.46 |
Synonyms |
(1R,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-Tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)



